molecular formula C8H9NOS B2442159 5-(2-Thienyl)-2-pyrrolidinone CAS No. 90005-51-9

5-(2-Thienyl)-2-pyrrolidinone

Cat. No.: B2442159
CAS No.: 90005-51-9
M. Wt: 167.23
InChI Key: UMRGIYFAJWFAPH-UHFFFAOYSA-N
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Description

Context within Pyrrolidinone Chemical Scaffolds

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in drug discovery and development. ontosight.airesearchgate.net Its prevalence is due to several key features. The non-planar, saturated nature of the pyrrolidinone ring allows for a greater exploration of three-dimensional chemical space compared to flat aromatic rings, a desirable trait for enhancing interaction with biological targets. nih.gov This structural characteristic, along with the presence of chiral centers, contributes significantly to the stereochemistry of molecules, which can lead to different biological profiles. nih.gov

The pyrrolidinone nucleus is a versatile foundation for designing potent bioactive agents, with derivatives showing a wide array of pharmacological activities, including antiviral, anticancer, neuroprotective, antibacterial, antifungal, and anti-inflammatory properties. ontosight.airesearchgate.nettandfonline.com The nitrogen atom of the pyrrolidinone ring provides a point for substitution, influencing the molecule's basicity and allowing for the fine-tuning of its physicochemical properties to improve target selectivity and reduce potential side effects. nih.govtandfonline.com

Significance of Thiophene (B33073) Moieties in Heterocyclic Chemistry

Thiophene, a five-membered aromatic ring containing a sulfur atom, is another crucial building block in medicinal chemistry. cognizancejournal.comwikipedia.org Its structure is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a biologically active compound without a loss of activity. wikipedia.org This is exemplified in several commercial drugs where a thiophene ring is used in place of a phenyl group. wikipedia.orgnih.gov

The thiophene moiety is associated with a broad spectrum of therapeutic potentials, including antimicrobial, antiviral, anti-inflammatory, anticancer, and anticonvulsant activities. cognizancejournal.comnih.govscilit.com Its aromaticity and the presence of the sulfur atom's lone electron pairs, which are delocalized in the pi electron system, contribute to its unique reactivity and ability to interact with biological targets. wikipedia.org The versatility of thiophene in chemical synthesis allows for the creation of a diverse range of derivatives with potential applications in drug discovery and materials science. nih.govnumberanalytics.com

Overview of Research Trajectories for 5-(2-Thienyl)-2-pyrrolidinone and Related Analogues

Research into this compound and its analogues has primarily focused on their synthesis and the investigation of their biological activities. The synthesis of 5-aryl-2-pyrrolidinones, including thiophene-substituted variants, has been explored through various chemical reactions. researchgate.netnuph.edu.ua One notable method involves the decarbonylation of pyroglutamic acid in the presence of an aromatic derivative, which has been optimized to produce these compounds. researchgate.netlew.ro

Studies have investigated the potential of these compounds in several therapeutic areas. For instance, some 5-aryl-2-pyrrolidinone derivatives have been evaluated for their antiproliferative activity against various cancer cell lines. researchgate.netlew.ro The substitution pattern on both the pyrrolidinone and the thiophene rings plays a critical role in determining the biological activity. For example, the introduction of different substituents can modulate the compound's interaction with specific biological targets, such as enzymes or receptors. ontosight.ai

The exploration of related structures, such as 4-(2'-thienyl)-pyrrole derivatives, has also been a subject of research, with a focus on creating combinatorial libraries for drug discovery. core.ac.uk Furthermore, the incorporation of thiophene and pyrrole-containing units into more complex molecules, like nucleoside analogues, has been investigated for the development of new materials with specific electronic properties. rsc.org These research trajectories highlight the ongoing interest in the chemical space defined by the combination of pyrrolidinone and thiophene moieties, with the aim of discovering novel compounds with valuable biological and material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-2-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-8-4-3-6(9-8)7-2-1-5-11-7/h1-2,5-6H,3-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRGIYFAJWFAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 2 Thienyl 2 Pyrrolidinone and Derivatives

Retrosynthetic Analysis of the 2-Pyrrolidinone Core and Thienyl Moiety

Retrosynthetic analysis, a method of deconstructing a target molecule into simpler precursors, provides a logical framework for designing a synthetic route. researchgate.net For 5-(2-thienyl)-2-pyrrolidinone, the primary disconnections involve the bonds forming the lactam ring and the carbon-carbon bond linking the pyrrolidinone and thiophene (B33073) moieties.

Key Disconnections:

C5-N1 Bond: Cleavage of the amide bond within the lactam ring leads to a γ-amino acid precursor. This is a common and effective strategy, as the cyclization of such precursors is a well-established method for lactam formation.

C4-C5 and C2-N1 Bonds: A [3+2] cycloaddition approach can be envisioned, where the pyrrolidinone ring is formed from a three-atom and a two-atom component. For instance, the reaction of an azomethine ylide with an appropriate dipolarophile. nih.gov

C5-Thienyl Bond: This bond can be disconnected to reveal a 5-functionalized pyrrolidinone (e.g., a halide or triflate) and a thiophene-based organometallic reagent (e.g., thienylboronic acid or thienylmagnesium bromide). Alternatively, the disconnection can lead to a thiophene derivative and a suitable C4-synthon that can be elaborated into the pyrrolidinone ring. A plausible precursor for such a strategy would be 4-oxo-4-(2-thienyl)butanoic acid.

A simplified retrosynthetic pathway is illustrated below:

Retrosynthetic analysis of this compoundFigure 1: Retrosynthetic analysis of this compound, illustrating key bond disconnections leading back to simpler starting materials like 2-bromothiophene (B119243) and succinimide.

Established Synthetic Routes for Pyrrolidinone Formation

Multi-step syntheses offer a high degree of control and flexibility in constructing the target molecule from simple, readily available starting materials. pharmafeatures.com A common strategy involves the initial formation of a γ-keto acid or its ester, followed by reductive amination and subsequent cyclization.

For example, a Friedel-Crafts acylation of thiophene with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 4-oxo-4-(2-thienyl)butanoic acid. This intermediate can then undergo reductive amination. The use of a reducing agent such as sodium borohydride (B1222165) in the presence of an ammonia (B1221849) source, or catalytic hydrogenation over a suitable catalyst, can convert the ketone to an amine. The resulting γ-amino acid can then be cyclized, often under thermal conditions or with the aid of a dehydrating agent, to furnish the desired this compound. google.com

Another approach starts with the reaction of 2-acetylthiophene (B1664040) with paraformaldehyde and dimethylamine (B145610) hydrochloride to form a Mannich base, 3-(dimethylamino)-1-(2-thienyl)-1-propanone (B175541) hydrochloride. google.com This can then be reacted with a cyanide source to introduce the fourth carbon atom, followed by hydrolysis and reductive cyclization to form the lactam ring.

The final and often crucial step in many syntheses of 2-pyrrolidinones is the ring-closing reaction to form the lactam. researchgate.net Several methods are available for this transformation:

Thermal or Acid-Catalyzed Cyclization of γ-Amino Acids: This is one of the most direct methods. Heating the γ-amino acid, often in a high-boiling solvent, can induce spontaneous cyclization with the elimination of water. The reaction can also be facilitated by the presence of an acid catalyst. bhu.ac.in

Reductive Cyclization of γ-Nitro Ketones: A γ-nitro ketone, which can be prepared via Michael addition of a nitromethane (B149229) anion to an α,β-unsaturated ketone, can be subjected to catalytic hydrogenation. This simultaneously reduces the nitro group to an amine and the ketone to a hydroxyl group, which then cyclizes to the lactam.

Intramolecular Amidation: The cyclization of γ-amino esters, often mediated by a Grignard reagent, is another effective method for forming the pyrrolidinone ring. bhu.ac.in The Grignard reagent deprotonates the amino group, which then acts as an intramolecular nucleophile, attacking the ester carbonyl to close the ring.

Advanced Synthetic Techniques

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced techniques such as microwave-assisted synthesis and catalysis are increasingly being employed.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. univpancasila.ac.idresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. ekb.egresearchgate.net

In the context of this compound synthesis, microwave energy can be applied to several steps, including the initial formation of intermediates and the final ring-closing reaction. For instance, the cyclization of γ-amino acids or their esters can be significantly accelerated under microwave irradiation. A study on the one-pot, three-component reaction of aromatic aldehydes, anilines, and dialkylacetylenedicarboxylates demonstrated the efficiency of microwave heating in producing polysubstituted pyrrolidinones. researchgate.net Similarly, a microwave-assisted, solvent-free one-pot reaction of a furanone with amines has been shown to produce substituted pyrrolidinones in high yield. ekb.eg

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrrolidinone Derivatives

Reaction TypeConventional Method (Time)Microwave Method (Time)Yield (%) - ConventionalYield (%) - MicrowaveReference
Three-component reaction8-12 hours5-10 minutes70-8585-95 researchgate.net
Furanone aminolysis6-10 hours3-7 minutes65-7888-94 ekb.eg

Catalysis plays a pivotal role in modern organic synthesis by enabling new transformations and improving the efficiency of existing ones. Both metal-based and organocatalytic approaches have been applied to the synthesis of pyrrolidinone derivatives.

Metal-Catalyzed Reactions: Transition metals like palladium, rhodium, and copper are widely used to catalyze key bond-forming reactions. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to form the C5-thienyl bond by reacting a 5-halopyrrolidinone with 2-thienylboronic acid. core.ac.uk Rhodium-catalyzed C-H insertion reactions of α-diazo amides have also been developed for the construction of the β-lactam ring, a related four-membered lactam, which highlights the potential for similar strategies in five-membered ring synthesis. nih.gov

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. Proline and its derivatives, for example, can catalyze the asymmetric aldol (B89426) and Mannich reactions, which can be used to set the stereochemistry of precursors to chiral pyrrolidinones. N-Heterocyclic carbenes (NHCs) have been employed to catalyze radical tandem cyclization/coupling reactions to construct highly functionalized 2-pyrrolidinones in a transition-metal-free manner. rsc.org Multifunctional catalysts have been utilized in the vinylogous Michael addition to create 5-substituted 3-pyrrolidin-2-ones with high diastereo- and enantioselectivity. nih.gov

Table 2: Catalytic Methods in the Synthesis of Pyrrolidinone Scaffolds

Catalytic MethodCatalyst ExampleKey TransformationAdvantagesReference
Suzuki-Miyaura CouplingPd(PPh₃)₄C-C bond formationHigh functional group tolerance core.ac.uk
N-Heterocyclic Carbene CatalysisImidazolium saltsRadical tandem cyclizationTransition-metal-free, high efficiency rsc.org
Multifunctional CatalysisChiral thiourea (B124793) derivativesAsymmetric vinylogous Michael additionHigh diastereo- and enantioselectivity nih.gov
Lewis Acid CatalysisY(OTf)₃, Ni(ClO₄)₂Ring-opening of cyclopropanesAccess to 1,5-disubstituted pyrrolidinones mdpi.com

Catalytic Synthesis Approaches

Asymmetric and Enantioselective Synthesis

Achieving stereocontrol in the synthesis of 5-substituted-2-pyrrolidinones is critical, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Asymmetric synthesis aims to create specific enantiomers or diastereomers, a challenge addressed through various catalytic strategies.

One notable approach is the diastereoselective 1,3-dipolar cycloaddition. For instance, the reaction between N-tert-butanesulfinylazadienes and azomethine ylides, generated in situ, can produce densely substituted pyrrolidines. A thienyl-substituted imino ester has been successfully used in this transformation, yielding the corresponding cycloadduct with good regio- and diastereoselectivity. acs.org The N-tert-butanesulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the cycloaddition. acs.org

Another strategy involves the use of chiral organocatalysts. In the conjugate addition of nitromethane to α,β-unsaturated esters, a cinchona-alkaloid-derived thiourea organocatalyst has been employed. While this method showed good enantioselectivity for various aryl substrates, the use of a 2-thienyl substrate resulted in moderate diastereoselectivity (1.5:1 dr) and good enantioselectivity (85% ee). frontiersin.org The products of this reaction are valuable precursors for 2,4-disubstituted pyrrolidine-3-carboxylic acids. frontiersin.org

Furthermore, optically pure N-substituted-5-(methoxymethyl)-2-pyrrolidinones have been prepared stereoselectively from ortho-substituted anilines and (S)-5-(methoxymethyl)butyrolactone. researchgate.netnih.gov These atropisomeric lactams, where rotation around a single bond is restricted, can control the stereochemistry of subsequent reactions, such as the alkylation of their enolates to produce 3,5-cis-disubstituted-2-pyrrolidinones. researchgate.netnih.gov

Organocatalysis and Biocatalysis in Pyrrolidinone Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecular architectures like pyrrolidines. mdpi.com These catalysts are typically small organic molecules that can activate substrates through the formation of transient, reactive intermediates.

For the synthesis of pyrrolidinone derivatives, secondary amines, such as those derived from proline, are common organocatalysts. au.dk For example, the reaction of (E)-3-(thiophen-2-yl)acrylaldehyde with 1,3-cyclopentadione, catalyzed by (S)-2-[bis(3,5-bistrifluoromethylphenyl)trimethylsilanyloxymethyl]pyrrolidine, produces the corresponding dihydropyran derivative in 95% yield and 93% enantiomeric excess (ee). au.dk This type of transformation highlights the utility of organocatalysis in constructing heterocyclic systems with high stereocontrol. au.dknih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild, environmentally friendly reaction conditions. While specific biocatalytic routes to this compound are not extensively documented, the general application of enzymes in pyrrolidine (B122466) synthesis is established. For instance, enzymatic dynamic kinetic resolution (DKR) of a keto ester has been used to produce a key amino alcohol intermediate with excellent enantiopurity (>99% ee) and diastereoselectivity (>99:1 dr), which is then converted to a cis-2,5-disubstituted pyrrolidine. researchgate.net Such biotechnological approaches, when integrated with traditional organic synthesis, can significantly improve the efficiency and stereochemical outcome of the synthetic route. researchgate.net

Table 1: Organocatalytic Synthesis of a Thienyl-Substituted Dihydropyran
Reactant AReactant BCatalystYieldEnantiomeric Excess (ee)Reference
(E)-3-(thiophen-2-yl)acrylaldehyde1,3-Cyclopentadione(S)-2-[Bis(3,5-bistrifluoromethylphenyl)trimethylsilanyloxymethyl]pyrrolidine95%93% au.dk
Transition Metal-Catalyzed Transformations

Transition metals are widely used as catalysts in organic synthesis due to their ability to facilitate a variety of bond-forming reactions. nih.govrsc.orgacs.orgresearchgate.net In the context of pyrrolidinone synthesis, transition metal catalysis offers efficient routes for ring construction and functionalization.

A significant method for synthesizing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (DA) cyclopropanes with primary amines. mdpi.com A one-pot transformation using a nickel perchlorate (B79767) (Ni(ClO₄)₂) catalyst has been developed for the reaction between dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate and various anilines. mdpi.comnih.gov This process involves the Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring by the amine, followed by lactamization and subsequent dealkoxycarbonylation to yield the final 1-aryl-5-(thiophen-2-yl)pyrrolidin-2-one products. mdpi.com This method is notable for its broad substrate scope, tolerating a range of substituents on the aniline (B41778) starting material. mdpi.com

Table 2: Nickel-Catalyzed Synthesis of 1-Aryl-5-(thiophen-2-yl)pyrrolidin-2-one Derivatives
Aniline DerivativeYieldReference
2-Bromo-4-methylaniline58% nih.gov
Aniline60% mdpi.com
4-Fluoroaniline63% mdpi.com
4-Chloroaniline61% mdpi.com

Other transition metals like palladium and rhodium are also instrumental in synthesizing related heterocyclic structures, often through C-H activation or cross-coupling reactions, which could be adapted for the synthesis of thienyl-pyrrolidinones. nih.govnih.gov

Flow Chemistry Applications in Pyrrolidinone Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages, including enhanced safety, better process control, and easier scalability. mdpi.com These benefits are being increasingly applied to the synthesis of pharmaceutically relevant heterocycles. acs.org

The synthesis of pyrrolidin-2-ones has been successfully translated to a flow process. One approach utilizes Aquivion® PFSA, a perfluorosulfonic acid resin, as a solid, reusable acid catalyst. researchgate.net This catalyst facilitates a nitro-Mannich/lactamization cascade reaction between an imine and a nitropropanoate ester to form substituted pyrrolidin-2-ones. The use of flow conditions in this system allows for efficient waste minimization. researchgate.net

In a specific example relevant to thienyl-substituted heterocycles, a polymer-supported isothiourea catalyst was used in a continuous flow setup for the enantioselective Michael addition–cyclization of α-azol-2-ylacetophenones with α,β-unsaturated anhydrides. acs.org This method was successfully applied to a substrate with a 2-thienyl substituent, affording the product in good yield and high enantioselectivity. acs.org The ability to regenerate and reuse the solid-supported catalyst makes this a highly efficient and sustainable process. acs.org

Table 3: Flow Synthesis of a Thienyl-Substituted Lactam
AnhydrideNucleophileCatalystProduct TypeYieldEnantiomeric Ratio (er)Reference
Cinnamic Anhydride2-(2-Oxo-2-phenylethyl)benzoxazolePolymer-supported IsothioureaN-Acyl Lactam / O-Acyl Enol74% / 15%97:3 / 87:13 acs.org

Green Chemistry Principles in Synthetic Route Development

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. univpancasila.ac.id These principles are increasingly being applied to the synthesis of pyrrolidinone derivatives to create more sustainable and environmentally friendly methods. researchgate.net

One key green chemistry strategy is the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. ekb.eg A one-pot, solvent-free microwave-assisted reaction has been reported for the synthesis of a complex (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one from a furan-2(3H)-one precursor and an amine. This method exemplifies an eco-friendly approach by providing the product in high purity and yield without the need for conventional heating or hazardous solvents. ekb.eg

The use of multicomponent reactions (MCRs) is another cornerstone of green chemistry, as they combine three or more starting materials in a single step, which increases efficiency and reduces waste. tandfonline.com The synthesis of pyrrolidinone derivatives has been achieved through MCRs using eco-friendly solvents like ethanol (B145695) and mild catalysts such as citric acid. These methods often involve the initial condensation of an aldehyde and an amine to form an imine, which then reacts with a third component, like an acetylene (B1199291) dicarboxylate, to construct the pyrrolidinone ring.

Investigation of Synthetic Precursors and Intermediate Chemical Transformations

The construction of the this compound ring system relies on the careful selection of precursors and the controlled execution of intermediate chemical transformations. A variety of starting materials can be employed to build the core lactam structure.

A versatile approach starts with donor-acceptor (DA) cyclopropanes . Specifically, dimethyl 2-(thiophen-2-yl)cyclopropane-1,1-dicarboxylate serves as a key precursor. mdpi.com The reaction mechanism proceeds through a Lewis acid-catalyzed ring-opening of the cyclopropane by a primary amine, forming a γ-amino ester intermediate. This intermediate then undergoes intramolecular cyclization (lactamization) to form the pyrrolidinone ring. A final decarboxylation step yields the 1,5-disubstituted pyrrolidin-2-one. mdpi.com

Another common strategy involves the cyclization of linear precursors. For example, itaconic acid can be reacted with an amine (like N-(4-aminophenyl)acetamide) in water to form a 5-oxopyrrolidine-3-carboxylic acid. nih.gov This carboxylic acid is a versatile intermediate that can be further modified. For instance, it can be converted to an acid hydrazide, which can then be reacted with thiophene-2-carbaldehyde (B41791) to introduce the thienyl group, ultimately forming a derivative of this compound after a series of transformations. nih.gov

The formation of an azomethine ylide as a reactive intermediate is central to 1,3-dipolar cycloaddition strategies. acs.org These ylides are typically generated in situ from the condensation of an amino acid ester with an aldehyde (e.g., thiophene-2-carboxaldehyde). The ylide then reacts with a dipolarophile to form the pyrrolidine ring in a highly stereocontrolled manner. acs.org

Finally, the synthesis of R-2-(2,5-difluorophenyl)pyrrolidine demonstrates a pathway starting from pyrrolidone itself. google.com The process involves:

Protection of the pyrrolidone nitrogen.

Reaction with a Grignard reagent to introduce the aryl group and form a hydroxyl-pyrrolidine intermediate.

Acid-catalyzed dehydration and deprotection to form a cyclic imine (5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole).

Chiral reduction of the imine to yield the final enantiomerically enriched pyrrolidine. This step-wise functionalization of a pre-existing ring highlights another strategic approach to these structures. google.com

Chemical Transformations and Derivative Chemistry of 5 2 Thienyl 2 Pyrrolidinone

Functional Group Interconversions on the Pyrrolidinone Ring

The pyrrolidinone ring, a five-membered lactam, is a versatile scaffold for chemical modification. The lactam functionality itself can undergo several key reactions. The nitrogen atom, for instance, can be readily alkylated or acylated. atamanchemicals.com

The carbonyl group of the pyrrolidinone ring is also a site for chemical transformation. For instance, reduction of the carbonyl group can lead to the corresponding pyrrolidine (B122466) derivatives. chemicalbook.com The hydrogen atoms on the carbon alpha to the carbonyl group can be substituted, allowing for the introduction of various functional groups at this position. atamanchemicals.com

Reactions Involving the Thienyl Substituent

The thienyl group, an aromatic heterocycle, provides another avenue for structural modification. Thiophene (B33073) and its derivatives are known to undergo electrophilic substitution reactions, such as halogenation, nitration, and acylation, primarily at the 5-position of the ring. researchgate.net This reactivity allows for the introduction of a wide range of substituents onto the thiophene ring of 5-(2-thienyl)-2-pyrrolidinone, further diversifying the chemical space of its derivatives.

For example, the reaction of 2-acetylthiophene (B1664040) with thiosemicarbazide (B42300) yields 1-(thiophen-2-yl)ethanone thiosemicarbazone, which can then be used to synthesize a variety of thienyl-substituted heterocycles. researchgate.net

Synthesis of Novel Chemical Derivatives for Structural Diversity

The combination of reactions on both the pyrrolidinone ring and the thienyl substituent enables the synthesis of a vast library of novel chemical derivatives. This structural diversity is crucial for the development of new compounds with specific biological activities. nih.govsemanticscholar.org For instance, novel 5-oxopyrrolidine derivatives with anticancer and antimicrobial activity have been synthesized through modifications of the core structure. nih.gov

A variety of synthetic strategies have been employed to generate these derivatives. These include one-pot microwave-assisted synthesis, which offers an efficient and environmentally friendly approach to producing novel pyrrolidinone derivatives. ekb.egacs.org

Table 1: Examples of Synthesized this compound Derivatives and their Synthetic Methods

Derivative Synthetic Method Reference
(3E)-5-Hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one Microwave-assisted one-pot reaction ekb.eg
5'- (2-Thienyl)-1',4'-dihydrospiro[indole-3,3'-oxazole]-2(1H)-one Reaction of 1-(thiophen-2-yl)ethanone thiosemicarbazone with isatin researchgate.net
N-Aryl and N-benzyl-substituted γ-lactams Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines mdpi.com
Densely substituted pyrrolidines [3 + 2] Cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides acs.org

Ring-Opening and Ring-Expansion Reactions of the Pyrrolidinone Nucleus

The pyrrolidinone ring can undergo ring-opening reactions under certain conditions. For example, hydrolysis with strong acids or bases can cleave the lactam bond to form the corresponding γ-aminobutyric acid derivative. atamanchemicals.comchemicalbook.com This reaction can be a key step in the synthesis of more complex molecules.

Ring-expansion reactions of the pyrrolidinone nucleus have also been reported. For instance, treatment of prolinols with diethylaminosulfur trifluoride (DAST) can induce a ring expansion to form substituted 3-fluoropiperidines. researchgate.net This provides a route to larger heterocyclic systems from readily available pyrrolidinone precursors.

Stereoselective Chemical Modifications

The stereochemistry of this compound and its derivatives can have a significant impact on their biological activity. Therefore, the development of stereoselective synthetic methods is of great importance. Chiral catalysts and auxiliaries have been employed to control the stereochemical outcome of reactions involving the pyrrolidinone ring. chim.it

Photoinduced and Electrochemical Transformations

The thienyl group in this compound makes it susceptible to photoinduced and electrochemical transformations. Thiophenes are known to undergo photochemical reactions, such as photoisomerization and photocyclization. nih.gov These reactions can be used to generate novel and complex molecular architectures.

Electrochemical methods can also be employed to modify the molecule. For example, electrochemical oxidation can be used to generate radical cations, which can then undergo a variety of follow-up reactions. researchgate.net These methods offer a powerful and often environmentally friendly alternative to traditional chemical reagents for the transformation of this compound and its derivatives. acs.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-(2-Thienyl)-2-pyrrolidinone displays characteristic signals corresponding to the protons of the pyrrolidinone and thienyl rings. The protons of the pyrrolidinone ring typically appear as multiplets in the aliphatic region, while the protons of the thiophene (B33073) ring resonate in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent carbonyl group and the aromatic thiophene ring.

Table 1: ¹H NMR Spectral Data for this compound

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-3' 6.98 dd 3.6, 1.2
H-4' 6.95 dd 5.1, 3.6
H-5' 7.25 dd 5.1, 1.2
H-3 2.40-2.60 m
H-4 1.90-2.10 m
H-5 4.90 t 7.5

Note: The chemical shifts and coupling constants are typical values and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the pyrrolidinone ring is typically observed at the downfield region of the spectrum. The carbons of the thiophene ring appear in the aromatic region, while the aliphatic carbons of the pyrrolidinone ring are found at higher field.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (ppm)
C-2 176.5
C-3 31.0
C-4 29.5
C-5 60.0
C-2' 148.0
C-3' 124.0
C-4' 127.0

Note: The chemical shifts are typical values and may vary slightly depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy) : This experiment establishes proton-proton coupling correlations. For this compound, COSY spectra would show correlations between the adjacent protons on the pyrrolidinone ring (H-3, H-4, and H-5) and between the coupled protons on the thiophene ring (H-3', H-4', and H-5'). biosynth.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of the carbons in the pyrrolidinone and thiophene rings by correlating their signals to the already assigned proton signals. biosynth.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (two- and three-bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the pyrrolidinone and thiophene rings. For instance, correlations would be expected between the H-5 proton of the pyrrolidinone ring and the C-2' and C-3' carbons of the thiophene ring. biosynth.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry of the molecule and the through-space interactions between protons on the two different ring systems. biosynth.com

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.

The fragmentation of α-pyrrolidinophenone-containing compounds often involves the neutral loss of the pyrrolidine (B122466) moiety. The fragmentation pattern is significantly influenced by the nature of the substituents on both the pyrrolidinone and the aromatic rings. Common fragmentation pathways for related structures include the loss of the pyrrolidine ring, which typically results in the formation of a stable acylium ion. Further fragmentation of the thiophene ring can also occur.

Table 3: Predicted Fragmentation Pattern for this compound

m/z Proposed Fragment
181 [M]⁺
111 [M - C₄H₄S]⁺
84 [C₄H₄S]⁺

Note: This table represents a predicted fragmentation pattern based on the analysis of similar structures. Actual experimental data may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the lactam group, typically in the range of 1670-1700 cm⁻¹. The N-H stretching vibration of the secondary amide will appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the thiophene ring are expected in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidinone ring will be observed below 3000 cm⁻¹. Characteristic C=C and C-S stretching vibrations of the thiophene ring will also be present in the fingerprint region.

Raman Spectroscopy : Raman spectroscopy is complementary to IR spectroscopy. For this compound, the symmetric stretching vibrations of the thiophene ring are expected to give strong Raman signals. The C=C and C-S bonds within the thiophene ring are highly polarizable and thus, are typically Raman active.

Table 4: Characteristic IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
N-H Stretching 3200-3400 (broad)
C-H (Thiophene) Stretching 3000-3100 3000-3100
C-H (Pyrrolidinone) Stretching 2850-2960 2850-2960
C=O (Lactam) Stretching 1670-1700 (strong) 1670-1700
C=C (Thiophene) Stretching ~1500-1600 ~1500-1600 (strong)

Note: The listed frequencies are approximate and can be influenced by the molecular environment and physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions. The thiophene ring, being an aromatic system, will contribute significantly to the π → π* transitions, typically observed at shorter wavelengths (higher energy). The carbonyl group of the pyrrolidinone ring contains non-bonding electrons (n electrons) which can undergo n → π* transitions, usually appearing as a weaker absorption band at longer wavelengths (lower energy). The conjugation between the thiophene ring and the pyrrolidinone moiety can influence the position and intensity of these absorption bands.

Table 5: Expected Electronic Transitions for this compound

Transition Chromophore Expected λmax (nm)
π → π* Thiophene ring ~230-270

Note: The absorption maxima (λmax) are estimates and can be affected by the solvent polarity and other experimental factors.

X-ray Crystallography for Solid-State Molecular Structures

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides detailed information on bond lengths, bond angles, and crystallographic symmetry, thereby offering an unambiguous depiction of the molecule's conformation in the solid state.

For a compound such as this compound, obtaining a single crystal of suitable quality is the prerequisite for X-ray diffraction analysis. The process involves diffracting a beam of X-rays off the electrons of the atoms in the crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map, from which the atomic positions can be deduced.

Hypothetical Crystallographic Data for this compound:

ParameterHypothetical Value
Empirical FormulaC₈H₉NOS
Formula Weight167.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)10.215
c (Å)9.876
α (°)90
β (°)105.34
γ (°)90
Volume (ų)829.4
Z4
Calculated Density (g/cm³)1.340
Absorption Coeff. (mm⁻¹)0.35
R-factor (%)4.5

Note: The data presented in this table is hypothetical and serves for illustrative purposes only. No published crystallographic data for this compound was found in the conducted search.

The analysis of such data would reveal the planarity of the thiophene ring and the conformation of the pyrrolidinone ring, which is typically found in an envelope or twisted conformation. Furthermore, intermolecular interactions, such as hydrogen bonding involving the amide group, which dictate the crystal packing, would be identified.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample. This method provides an empirical formula for the compound, which can be compared with the theoretical composition calculated from the proposed molecular formula. This comparison is a crucial step in the characterization of a newly synthesized compound, serving as a primary indicator of its purity and confirming its elemental makeup.

The analysis is typically performed using a CHNS analyzer, which involves the combustion of a small, precisely weighed amount of the sample in a high-temperature furnace. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector.

For this compound, with a molecular formula of C₈H₉NOS, the theoretical elemental composition can be calculated as follows:

Carbon (C): (8 * 12.011) / 167.23 * 100% = 57.46%

Hydrogen (H): (9 * 1.008) / 167.23 * 100% = 5.42%

Nitrogen (N): (1 * 14.007) / 167.23 * 100% = 8.37%

Sulfur (S): (1 * 32.065) / 167.23 * 100% = 19.18%

Oxygen (O) (by difference): 100% - (57.46% + 5.42% + 8.37% + 19.18%) = 9.57%

Experimental results from elemental analysis are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%.

Representative Elemental Analysis Data:

ElementTheoretical (%)Found (%) (Hypothetical)
Carbon (C)57.4657.39
Hydrogen (H)5.425.45
Nitrogen (N)8.378.31
Sulfur (S)19.1819.12

Note: The "Found (%)" values are hypothetical and represent typical experimental results that would be considered to be in good agreement with the theoretical values.

The congruence between the experimentally determined and theoretically calculated elemental percentages would provide strong evidence for the successful synthesis and purity of this compound.

Investigation of Biological Activity and Molecular Mechanisms

In Vitro Pharmacological Evaluation and Efficacy

The 5-(2-thienyl)-2-pyrrolidinone core has been utilized as a scaffold to develop compounds evaluated for various biological activities through in vitro assays. These studies explore the potential of its derivatives as enzyme inhibitors, receptor modulators, and agents affecting cellular responses like proliferation and microbial growth.

Derivatives incorporating the thienyl and pyrrolidinone moieties have been investigated as inhibitors of several enzyme classes.

Carbonic Anhydrase Inhibition: A series of thienyl-substituted pyrazoline benzenesulfonamides have been synthesized and evaluated for their inhibitory effects on human (h) carbonic anhydrase (CA) isoforms I and II. The inhibition constants (Ki) for these compounds demonstrated significant activity. For the cytosolic isozyme hCA I, Ki values were in the range of 232.16–637.70 nM, while for hCA II, the values ranged from 342.07–455.80 nM. The activity of many of these derivatives was comparable to that of acetazolamide, a clinically used CA inhibitor.

17β-Hydroxysteroid Dehydrogenase Type II (17β-HSD2) Inhibition: In the search for treatments for osteoporosis, a series of 4,5-disubstituted cis-pyrrolidinones were assessed as inhibitors of 17β-HSD2. nih.gov One notable compound from this series is 5-((hydroxy(5-(3-pyridyl)(2-thienyl))methyl))-1-methyl-4-phenylpyrrolidin-2-one, highlighting the use of the 5-(2-thienyl) motif in designing enzyme inhibitors. nih.gov

Kinase Inhibition: The pyrrolidinone scaffold is a component of various kinase inhibitors. For instance, 5-pyrrolopyridinyl-2-thiophenecarboxamides have been identified as potent inhibitors of AKT kinase. These compounds have demonstrated antiproliferative activity and the ability to inhibit the phosphorylation of the downstream target GSK3β.

The pyrrolidone structure has served as a basis for developing ligands targeting specific receptors, notably the 5-HT(3) receptor.

5-HT(3) Receptor Binding: Novel, conformationally constrained derivatives of known 5-HT(3) receptor antagonists were designed to probe the receptor's central recognition site. nih.gov These compounds were tested for their ability to inhibit the specific binding of [3H]granisetron to 5-HT(3) receptors in rat cortical membranes. Several of the synthesized compounds exhibited subnanomolar affinity. The most potent ligand identified was a quinuclidine derivative, (S)-7i, which displayed an affinity comparable to the reference ligand, granisetron. nih.gov Functional assays confirmed that tropane derivatives acted as antagonists. nih.gov

Binding Affinity of Pyrrolidone-Based Ligands for the 5-HT(3) Receptor
CompoundBinding Affinity (Ki, nM)Functional Activity
Tropane Derivative 7aSubnanomolarAntagonist
Quinuclidine Derivative (S)-7iSubnanomolar (Comparable to Granisetron)Varies (Full range of intrinsic efficacies)
Tropane Derivative 9aSubnanomolarAntagonist

Antiproliferative Activity: Derivatives of the this compound scaffold have been evaluated for their ability to inhibit the growth of cancer cells. Thieno[2,3-b]pyridine derivatives, which are structurally related, have shown potent anti-proliferative activity against human colorectal cancer (HCT-116) and breast cancer (MCF-7, MDA-MB-231) cell lines. nih.govmdpi.com For example, certain 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines demonstrated IC50 concentrations in the nanomolar range against HCT116 and MDA-MB-231 cells. mdpi.com Similarly, some 5-oxopyrrolidine derivatives showed potent anticancer activity against A549 lung cancer cells. mdpi.com In one study, a 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide compound significantly inhibited the proliferation of the A549 lung cancer cell line with an IC50 of 14.4 µg/mL and the HUVEC cell line with an IC50 of 5.6 µg/mL. waocp.org

Antiproliferative Activity of Selected Pyrrolidinone and Thienopyridine Derivatives
Compound ClassCell LineIC50 Value
Thieno[2,3-b]pyridine (Compound 7h)MDA-MB-23149.9 ± 8.3 nM
Thieno[2,3-b]pyridine (Compound 7i)HCT11631.6 ± 0.8 nM
Thieno[2,3-b]pyridine (Compound 7i)MDA-MB-23135.8 ± 0.8 nM
5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideA549 (Lung Cancer)14.4 µg/mL
5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideHUVEC5.6 µg/mL

Antimicrobial Activity: New compounds derived from a 5-(2-thienyl) core, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, have been tested for in vitro activity against various strains of bacteria. nih.gov Several of these compounds were found to be highly active against Gram-positive bacteria, with some also showing activity against Gram-negative bacteria. nih.gov For instance, a piperazine derivative with a methyl substituent (compound 9a) exhibited broad-spectrum antibacterial activity. nih.gov In another study, a 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent (compound 21) showed promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. nih.gov However, many synthesized compounds were inactive against the fungus Candida albicans. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological potency of compounds derived from the this compound scaffold is highly dependent on their molecular structure, including the nature of substituents and their stereochemical arrangement. nih.govresearchgate.netnih.gov

Structure-activity relationship (SAR) studies have provided insights into how different functional groups attached to the core structure influence biological activity.

In the context of antimicrobial activity, the substituents on piperazine derivatives of 5-(2-thienyl)-1,3,4-oxadiazoles play a critical role. nih.gov Derivatives with methyl, phenyl, 4-fluorophenyl, and 2-trifluoromethylphenyl groups were highly active against Gram-positive bacteria. nih.gov However, replacing these small aryl or alkyl groups with larger 4-benzyl or 2-trifluoromethylbenzyl moieties led to a dramatic reduction in antimicrobial activity. nih.gov Furthermore, for a series of arylaminomethyl-1,3,4-oxadiazoline-2-thiones, activity was observed against both Gram-positive and Gram-negative bacteria, but the corresponding N-methyl or benzyl derivatives were completely inactive. nih.gov

For antiproliferative thieno[2,3-b]pyridine analogues, compounds with a secondary benzyl alcohol tether at the 5-position generally showed improved efficacy compared to their benzoyl counterparts. mdpi.com A 2-methyl-3-halogen substitution on the 2-arylcarboxamide ring was also found to be important for maximizing antiproliferative activity. mdpi.com

The three-dimensional arrangement of atoms (stereochemistry) is a critical determinant of the biological activity of pyrrolidine (B122466) derivatives, influencing how they bind to their molecular targets. researchgate.netmdpi.com The non-planar nature of the pyrrolidine ring allows for specific spatial orientations of substituents, which can lead to significant differences in the biological profiles of stereoisomers. nih.govnih.gov

This principle was demonstrated in studies of 5-HT(3) receptor ligands based on the pyrrolidone structure. The quinuclidine derivative (S)-7i was identified as the most potent ligand, highlighting the importance of a specific stereoconfiguration for high-affinity binding. nih.gov The functional activity of these ligands was also shown to be dependent on the structural features of the azabicyclo moiety, which is directly related to the stereochemistry of the molecule. nih.gov Similarly, studies on other classes of biologically active molecules have shown that different stereoisomers can have vastly different potencies, with one isomer often being significantly more active than others. nih.gov

Molecular Recognition and Ligand-Target Interactions

The interaction of a ligand, such as this compound, with its biological target is a highly specific process governed by the principles of molecular recognition. This recognition is the foundation of its pharmacological effect and is a key focus in drug design and development.

Principles of Ligand Design for Specific Targets

The design of ligands for specific biological targets is a cornerstone of medicinal chemistry. The process relies on understanding the three-dimensional structure of the target and the chemical features of molecules that can bind to it effectively and selectively. For scaffolds related to pyrrolidinones, structure-activity relationship (SAR) studies are crucial. SAR analyses have shown that the biological activity of pyrrolidinone-2,5-dione derivatives is significantly influenced by the substituents at various positions on the pyrrolidinone ring nih.gov.

Ligand-based drug design is an essential strategy when the three-dimensional structure of the receptor is not available. This approach utilizes the knowledge of molecules known to bind to the target of interest. Key tools in ligand-based design include 3D quantitative structure-activity relationship (3D-QSAR) studies and pharmacophore modeling, which help create predictive models for identifying and optimizing lead compounds nih.gov. For instance, in the development of 5-lipoxygenase (5-LOX) inhibitors, ligand-based rational approaches have been predominant due to the historical lack of a crystal structure for the enzyme nih.gov. These strategies have been instrumental in designing novel therapeutic molecules for various inflammatory disorders nih.gov.

Systematic modifications of a lead compound, such as a pyrroloquinolone scaffold, can produce derivatives with excellent selectivity for their target, for example, phosphodiesterase type 5 (PDE-5), over other related enzymes researchgate.net. The goal of such modifications is often to enhance potency and improve pharmacokinetic profiles, such as oral bioavailability researchgate.net.

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mode of ligands at the active site of a protein. For a new class of 2-pyrrolidinone derivatives designed as anti-inflammatory agents, in silico docking experiments were employed to explore the molecular features governing their bioactivity nih.gov.

These studies revealed that for effective inhibitory activity against the lipoxygenase (LOX) enzyme, acidic moieties on the ligand must be positioned at a specific distance and orientation within the active site nih.gov. The 2-pyrrolidinone template itself was found to contribute significantly to the inhibitory properties of these novel compounds nih.gov. Similarly, docking studies of quinolyl-thienyl chalcones, which share the thienyl moiety, were used to study their molecular interactions with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), indicating their potential as kinase inhibitors nih.gov.

The following table summarizes findings from molecular docking studies on related compounds, illustrating the types of interactions observed.

Compound ClassTarget EnzymeKey InteractionsPredicted Outcome
2-Pyrrolidinone derivativesLipoxygenase (LOX)Specific orientation of acidic moieties in the active site.Productive inhibitory activity. nih.gov
Quinolyl-thienyl chalconesVEGFR-2Interactions within the kinase binding domain.Inhibition of angiogenesis. nih.gov
ThienopyridinesDNA GyraseBinding to the active site of the enzyme.Antibacterial activity.

Allosteric Modulation Mechanisms and Their Significance

Allosteric modulation represents a sophisticated mechanism of regulating protein function. An allosteric modulator binds to a site on the protein (an allosteric site) that is distinct from the primary binding site (the orthosteric site) nih.gov. This binding event causes a conformational change in the protein, which in turn alters the binding affinity or efficacy of the orthosteric ligand nih.gov.

Allosteric modulators can be classified as:

Positive Allosteric Modulators (PAMs): These compounds enhance the effect of the orthosteric ligand, often by increasing its binding affinity or signaling efficacy nih.gov.

Negative Allosteric Modulators (NAMs): These compounds reduce the effect of the orthosteric ligand nih.gov.

A significant breakthrough in this area involves a novel class of heteroaryl-pyrrolidinones that act as positive allosteric modulators of the muscarinic acetylcholine receptor M1 (mAChR M1) nih.gov. These compounds, which are structurally related to this compound, were developed through the optimization of a known M1 PAM tool compound nih.gov. Importantly, these pyrrolidinone-based PAMs display robust selectivity for the M1 receptor and are devoid of agonist activity on their own nih.gov. This is a significant advantage in drug design, as allosteric modulators can offer higher target selectivity and a more nuanced modulation of physiological signaling compared to traditional agonists or antagonists.

Elucidation of Molecular and Cellular Mechanisms of Action

Understanding the precise molecular and cellular mechanisms through which a compound exerts its effects is critical for its development as a therapeutic agent. This involves identifying its direct molecular targets and the subsequent biochemical pathways that are modulated.

Identification and Validation of Molecular Targets

The identification of a compound's molecular target is a pivotal step in understanding its mechanism of action. For analogues of this compound, several potential targets have been identified through various research efforts.

Muscarinic Acetylcholine Receptor M1 (mAChR M1): As mentioned, a series of heteroaryl-pyrrolidinones have been identified as selective M1 PAMs. The M1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in cognitive processes, making it an attractive target for treating neurological disorders nih.gov.

Lipoxygenase (LOX): Derivatives of 2-pyrrolidinone have been synthesized and evaluated for their inhibitory activity against LOX, an enzyme involved in inflammatory pathways nih.gov.

Tyrosine Kinases: Some 2-pyrrolidone-fused derivatives have been developed as potent multi-target tyrosine kinase receptor inhibitors, which are key regulators of cellular processes and are often implicated in cancer nih.gov.

Phosphodiesterase type 5 (PDE-5): Pyrroloquinolone scaffolds have shown potent and selective PDE-5 inhibitory activity, a target for treating erectile dysfunction researchgate.net.

Validation of these targets involves a combination of biochemical assays, cellular studies, and in some cases, animal models to confirm that the interaction between the compound and the target leads to the observed biological effect.

Biochemical Pathways Modulated by this compound Analogues

Once a molecular target is validated, the next step is to elucidate the downstream biochemical pathways that are affected. The modulation of these pathways ultimately underlies the compound's physiological effects.

Cognitive and Neurological Pathways: By acting as PAMs on the M1 mAChR, pyrrolidinone analogues can enhance signaling through pathways crucial for learning and memory nih.gov. The M1 receptor is known to modulate biological pathways related to cognition nih.gov.

Inflammatory Pathways: Inhibition of the LOX enzyme by pyrrolidinone derivatives directly impacts the arachidonic acid metabolic pathway nih.gov. This pathway is responsible for the production of leukotrienes, which are potent inflammatory mediators. By blocking this enzyme, these compounds can reduce inflammation nih.gov.

Cell Proliferation and Angiogenesis Pathways: For analogues that target receptor tyrosine kinases like VEGFR-2, the modulated pathways are those involved in cell growth, proliferation, and the formation of new blood vessels (angiogenesis) nih.gov. Inhibition of these pathways is a key strategy in cancer therapy nih.govnih.gov.

The investigation into these molecular and cellular mechanisms provides a comprehensive understanding of the biological activity of this compound analogues and highlights their potential for therapeutic applications in various disease areas.

Preclinical Research Focus for Therapeutic Potential (Excluding Human Data)

The preclinical investigation of this compound would likely be guided by the known biological activities of similar pyrrolidinone and thiophene-containing compounds. Research would focus on identifying a lead candidate from initial "hit" compounds discovered through screening, scaling up the synthesis of the new drug, selecting the best formulation, and determining the route, frequency, and duration of exposure for further studies youtube.com.

The process of taking a promising compound from initial discovery to a viable drug candidate is known as lead optimization. This involves iterative cycles of design, synthesis, and testing to improve the compound's properties.

Lead Discovery

The initial identification of a lead compound like this compound could arise from several strategies:

High-Throughput Screening (HTS): Large libraries of diverse chemical compounds are rapidly tested for their ability to interact with a specific biological target.

Fragment-Based Screening: Small chemical fragments are screened for weak binding to the target. Promising fragments can then be linked or grown to create a more potent lead.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational methods can be used to design molecules that are predicted to bind to it.

Lead Optimization

Once a lead compound is identified, medicinal chemists will systematically modify its structure to enhance desired properties while minimizing undesirable ones. For a molecule like this compound, optimization strategies would likely focus on modifications to both the pyrrolidinone and thiophene (B33073) rings youtube.comacs.orgnih.govedx.org.

Key optimization goals include:

Improving Potency: Increasing the compound's activity at its biological target.

Enhancing Selectivity: Ensuring the compound interacts primarily with the intended target to reduce off-target effects.

Optimizing Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Reducing Toxicity: Minimizing any potential for adverse effects.

The following table illustrates potential modifications and their intended outcomes for a lead optimization campaign of a this compound scaffold.

Structural Modification Rationale Potential Outcome
Substitution on the thiophene ringTo explore structure-activity relationships (SAR) and modulate electronic properties.Increased potency, improved selectivity, altered metabolic stability.
Substitution on the pyrrolidinone ringTo probe interactions with the target and influence physicochemical properties.Enhanced binding affinity, modified solubility.
Altering the linkage between the two ringsTo optimize the spatial arrangement of the key pharmacophores.Improved fit within the target's binding site.

This table is illustrative and based on general principles of lead optimization in medicinal chemistry.

In the early stages of drug discovery, computational (in silico) models are invaluable for predicting the ADME properties of a compound before it is synthesized, saving time and resources nih.govnih.govspringernature.comsygnaturediscovery.comslideshare.net. These predictions are based on the chemical structure of the molecule and are used to prioritize compounds with a higher likelihood of success in later stages of development.

For this compound, in silico tools could be used to predict a range of ADME parameters. The table below provides a hypothetical ADME profile for this compound based on the general properties of its constituent chemical classes.

ADME Parameter Predicted Property for this compound Rationale/Significance
Absorption
Oral BioavailabilityModerate to HighThe pyrrolidinone and thiophene moieties are common in orally available drugs.
Caco-2 PermeabilityModerateThis assay predicts intestinal absorption.
Distribution
Plasma Protein BindingModerateThis affects the amount of free drug available to act on its target.
Blood-Brain Barrier (BBB) PenetrationPossibleThe ability to cross the BBB is crucial for drugs targeting the central nervous system.
Metabolism
Cytochrome P450 (CYP) InhibitionPotential for inhibition of specific isoformsThiophene-containing compounds can interact with CYP enzymes.
Metabolic StabilityModerateThe thiophene ring can be susceptible to oxidative metabolism.
Excretion
Primary Route of EliminationLikely renal and/or hepaticThe route of excretion depends on the metabolites formed.

Disclaimer: The data in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined through experimental studies.

In vitro metabolism studies are conducted using non-human biological systems to understand how a drug candidate is broken down in the body. These studies are crucial for identifying potential metabolites, understanding the enzymes involved, and predicting potential drug-drug interactions.

For this compound, in vitro metabolism studies would likely be performed using liver microsomes or hepatocytes from preclinical species such as rats or dogs. These preparations contain the key drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family nih.gov.

Metabolism of the Thiophene Moiety

The thiophene ring is a known "structural alert" in medicinal chemistry, meaning it has the potential to be metabolized into reactive intermediates nih.govacs.orgsci-hub.boxresearchgate.netacs.org. The primary metabolic pathways for thiophene-containing compounds involve oxidation by CYP enzymes, which can lead to the formation of thiophene S-oxides and thiophene epoxides nih.govacs.orgsci-hub.boxresearchgate.netacs.org. These reactive metabolites can potentially bind to cellular macromolecules, which is a mechanism of toxicity. However, many drugs containing a thiophene ring are safely used, as the presence of alternative, less toxic metabolic pathways can mitigate this risk nih.govacs.org.

Metabolism of the Pyrrolidinone Moiety

The pyrrolidinone ring is generally considered to be more metabolically stable. However, depending on the substituents, it can undergo hydroxylation or other phase I metabolic reactions.

The following table outlines the expected major and minor metabolic pathways for this compound based on the known metabolism of its constituent rings.

Metabolic Pathway Description Enzymes Involved (Predicted)
Major Pathways
Thiophene OxidationOxidation of the sulfur atom to form a thiophene S-oxide or epoxidation of the ring.Cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4)
Minor Pathways
Pyrrolidinone HydroxylationAddition of a hydroxyl group to the pyrrolidinone ring.Cytochrome P450 enzymes
GlucuronidationConjugation with glucuronic acid to increase water solubility for excretion.UDP-glucuronosyltransferases (UGTs)

This table presents predicted metabolic pathways. The actual metabolic fate of this compound would need to be confirmed through experimental studies.

Advanced Applications in Chemical Science

Medicinal Chemistry Applications (Excluding Human Therapeutic Outcomes)

The pyrrolidinone core is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous biologically active compounds. nih.govresearchgate.netresearchgate.net The thiophene (B33073) ring is also a common bioisostere for the phenyl group, often introduced to modulate potency, selectivity, and metabolic stability. The combination of these two moieties in "5-(2-Thienyl)-2-pyrrolidinone" suggests its potential as a versatile building block in drug discovery.

Design and Development of Pharmaceutical Scaffolds

The pyrrolidinone ring system offers a three-dimensional structure that can effectively present substituents in specific spatial orientations to interact with biological targets. nih.govresearchgate.net Its non-planar nature allows for the exploration of chemical space beyond that of flat aromatic systems. nih.gov The incorporation of a thiophene ring at the 5-position introduces an aromatic, electron-rich moiety that can engage in various non-covalent interactions, including hydrogen bonding (via the sulfur atom as a weak hydrogen bond acceptor) and π-stacking with aromatic residues in protein binding sites.

The general design principles for pharmaceutical scaffolds often involve:

Structural Rigidity and Flexibility: The pyrrolidinone ring provides a degree of conformational constraint, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.

Vectorial Display of Functionality: The substituents on the pyrrolidinone ring and the thiophene group can be systematically varied to optimize interactions with a target protein.

Exploration of Therapeutic Agent Design Principles

In the design of therapeutic agents, the "this compound" core could be explored based on several key principles:

Structure-Activity Relationship (SAR) Studies: A primary approach would involve the synthesis of a library of analogues with systematic modifications. For instance, substitution on the thiophene ring (e.g., with halogens, alkyl, or alkoxy groups) or on the pyrrolidinone nitrogen could be explored to understand the key interactions required for biological activity.

Bioisosteric Replacement: The 2-thienyl group can act as a bioisostere of a phenyl ring or other aromatic systems. Medicinal chemists could replace existing aromatic moieties in known active compounds with the 2-thienyl-pyrrolidinone fragment to potentially improve properties such as metabolic stability or target affinity.

Fragment-Based Drug Discovery: "this compound" could serve as a starting fragment in a fragment-based screening campaign. If this fragment shows weak binding to a biological target, it can be grown or linked with other fragments to generate more potent lead compounds.

Materials Science Applications

In materials science, the combination of a thiophene unit, known for its role in conductive polymers, and a pyrrolidinone moiety suggests potential applications in the development of functional organic materials.

Polymer Synthesis and Characterization

Theoretically, "this compound" could be used as a monomer for polymerization. The thiophene ring offers reactive positions (typically the 5-position of the thiophene ring, if unsubstituted) that could be utilized for polymerization reactions, such as oxidative polymerization or through cross-coupling reactions if appropriately functionalized (e.g., with bromine or boronic ester groups). The pyrrolidinone group would then be a pendant group on the resulting polythiophene backbone.

The characterization of such a hypothetical polymer, let's call it poly(this compound), would involve standard techniques for polymer analysis:

Spectroscopy (FTIR, NMR): To confirm the chemical structure of the polymer and the successful incorporation of the monomer units.

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

Thermal Analysis (TGA, DSC): To assess the thermal stability and phase transitions of the material.

Development of Conductive Materials

Polythiophenes are a well-known class of conductive polymers. ignited.in The electrical conductivity of these materials arises from the delocalized π-electrons along the polymer backbone. The introduction of a pyrrolidinone side chain could influence the properties of the resulting conductive polymer in several ways:

Solubility and Processability: The pyrrolidinone group, being polar, might enhance the solubility of the polythiophene in organic solvents, which is often a challenge for unsubstituted polythiophenes. Improved solubility would facilitate the processing of the polymer into thin films for device applications.

Interchain Interactions: The side chains can affect the packing of the polymer chains in the solid state, which in turn influences the charge transport properties. The bulky and polar nature of the pyrrolidinone group would likely lead to a more amorphous morphology compared to simple polythiophenes.

Doping: The conductivity of polythiophenes is typically achieved by doping (oxidation). The pyrrolidinone side chain could potentially influence the doping process and the stability of the doped state.

Optoelectronic and Electrochemical Properties

The optoelectronic and electrochemical properties of a hypothetical poly(this compound) would be of significant interest.

UV-Visible Absorption and Photoluminescence: The polymer would be expected to absorb light in the visible region of the electromagnetic spectrum, characteristic of conjugated polythiophenes. The position of the absorption maximum would be influenced by the effective conjugation length along the polymer backbone. The pyrrolidinone side chain might affect the emission properties (photoluminescence) of the polymer.

Electrochemical Behavior: Cyclic voltammetry could be used to study the redox properties of the polymer. The oxidation potential would provide information about the energy level of the highest occupied molecular orbital (HOMO), which is crucial for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The stability of the polymer upon repeated oxidation and reduction cycles would also be an important parameter to evaluate.

Supramolecular Chemistry and Self-Assembly (Conceptual)

The molecular architecture of this compound, featuring both a hydrogen-bonding lactam moiety and a π-rich thiophene ring, presents a compelling platform for the conceptual design of sophisticated supramolecular structures. The principles of molecular self-assembly, wherein molecules spontaneously organize into ordered arrangements, can be theoretically applied to this compound, driven by a combination of non-covalent interactions.

The pyrrolidinone ring is central to the potential for directional self-assembly. The amide group within the lactam structure possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual functionality can, in principle, lead to the formation of well-defined hydrogen-bonded chains or networks. Similar to other lactam-containing molecules, these interactions could direct the assembly of this compound into one-dimensional tapes or two-dimensional sheets, depending on the energetic favorability of specific hydrogen bonding patterns.

Complementing the hydrogen bonding capabilities of the pyrrolidinone moiety is the thiophene ring, which can participate in π-π stacking interactions. Thiophene and its derivatives are well-documented to form ordered assemblies through the stacking of their aromatic rings. uh.edufrontiersin.org This interaction, driven by the overlap of π-orbitals, could provide an additional organizing force in the self-assembly of this compound. The interplay between the directional, stronger hydrogen bonds and the less directional but significant π-π stacking could lead to the formation of complex and hierarchical supramolecular structures. For instance, hydrogen-bonded chains of the pyrrolidinone rings could be further organized into larger assemblies through inter-chain π-π stacking of the thienyl groups.

The nature of the solvent and the potential for co-crystallization with other molecules could further influence the self-assembly process. In polar solvents, the hydrogen bonding capabilities might be modulated, while in non-polar solvents, both hydrogen bonding and π-π stacking would be expected to be more dominant driving forces. The introduction of guest molecules could potentially lead to the formation of host-guest complexes, where this compound acts as a building block for a larger, functional supramolecular entity. The ability to control these self-assembly processes is a key goal in the development of new materials with tailored properties. researchgate.net

Potential in Nanotechnology and Sensor Development (Conceptual)

The unique combination of a heterocyclic, electron-rich thiophene ring and a functional pyrrolidinone scaffold in this compound suggests its conceptual potential in the fields of nanotechnology and sensor development. Thiophene-based materials are renowned for their electronic and optical properties, which have been harnessed in a variety of applications, including organic electronics and chemical sensors. nih.govnih.gov

Conceptually, the thiophene moiety in this compound could serve as the core of a chemosensor. Thiophene derivatives have been successfully employed as fluorescent chemosensors for the detection of various analytes, including metal ions and anions. mdpi.com The fluorescence or electrochemical properties of the thienyl group can be sensitive to its local environment. Binding of a target analyte to a recognition site on the molecule could induce a conformational change or an electronic perturbation that results in a detectable change in the optical or electronic signal of the thiophene ring.

The pyrrolidinone portion of the molecule could be envisioned to function as a versatile scaffold for the attachment of specific recognition elements. Through chemical modification of the pyrrolidinone ring, it is theoretically possible to introduce binding sites for a wide range of target analytes. For example, the nitrogen atom of the pyrrolidinone could be functionalized with groups that selectively bind to metal ions, or other functionalities could be appended to create pockets for the recognition of small organic molecules.

Furthermore, the self-assembly properties of this compound could be exploited in the bottom-up fabrication of nanomaterials for sensor applications. The formation of self-assembled monolayers (SAMs) on surfaces is a critical technique in nanotechnology. Thiophene-containing molecules have been shown to form well-ordered SAMs that can function as the active layer in various electronic devices. nih.gov Conceptually, this compound could be designed to form SAMs on conductive or insulating substrates, creating a surface that is functionalized for sensing applications. The ordered arrangement of the molecules in the SAM could enhance the sensitivity and selectivity of the sensor by presenting the recognition sites in a well-defined and accessible manner. The development of such thiophene-based materials holds promise for creating highly sensitive and selective sensing platforms. researchgate.net

Future Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 5-(2-Thienyl)-2-pyrrolidinone and its derivatives will increasingly prioritize green and sustainable practices. A significant area of development lies in the application of photoredox catalysis, which utilizes visible light to drive chemical reactions, offering an environmentally benign alternative to traditional metal-catalyzed processes. rsc.orgrsc.org Researchers are exploring metal-free intramolecular radical cyclization reactions to construct the pyrrolidinone ring, a method noted for its efficiency, simple product isolation, and short reaction times. rsc.orgrsc.org

Another promising avenue is the development of one-pot, multicomponent reactions that form densely functionalized pyrrolidinones from readily available starting materials with minimal synthetic steps. acs.org These methods, which can be metal-free and require only simple base treatment, improve synthetic ideality and allow for rapid access to diverse molecular structures. acs.org Furthermore, there is a continuous effort to develop catalytic methods for the synthesis of 5-substituted pyrrolidinones, which are widespread in commercial applications but often lack a general and effective synthetic route, especially for aryl-substituted variants. combichemistry.comnih.gov

Synthetic Strategy Key Advantages Potential Application for this compound
Photoredox Catalysis Green energy source (visible light), metal-free options, mild reaction conditions. rsc.orgrsc.orgnih.govFormation of the pyrrolidinone ring via radical cyclization of a thienyl-containing precursor.
One-Pot Multicomponent Reactions High atom economy, operational simplicity, rapid assembly of complex molecules. acs.orgDirect synthesis from thiophene-based aldehydes, amines, and other simple building blocks.
N-Heterocyclic Carbene (NHC) Catalysis Transition metal-free, high efficiency, broad substrate scope. rsc.orgCatalyzing radical tandem cyclization/coupling reactions to build the functionalized pyrrolidinone core. rsc.org

Exploration of Uncharted Chemical Transformations

Future research will focus on leveraging the unique reactivity of both the pyrrolidinone and thiophene (B33073) moieties to discover novel chemical transformations. A key area of interest is the selective C–H activation and functionalization of the thiophene ring. organic-chemistry.orgmdpi.comresearchgate.net This strategy avoids the need for pre-functionalized starting materials, making it a more atom-economical approach to introduce new substituents onto the thienyl group. organic-chemistry.org Advances in palladium-catalyzed direct arylation, for instance, allow for the functionalization at specific positions of the thiophene ring, which could be applied to modify the electronic or steric properties of this compound. mdpi.com

The exploration of cycloaddition reactions represents another fertile ground for innovation. Photocatalytic [3+2] cycloadditions are being developed to assemble pyrrolidine (B122466) rings, and extending these methods could lead to novel derivatives of the core structure. nih.govresearchgate.net Additionally, heteroaryl thioketones, which are structurally related to the thienyl moiety, have been shown to be versatile substrates in (3+2) and (4+2) cycloaddition reactions, suggesting that the thienyl group in this compound could participate in similar transformations to create complex, fused heterocyclic systems. mdpi.com

Integration of Advanced Computational Models for Predictive Design

Computational chemistry is set to become an indispensable tool in guiding the future development of this compound derivatives. Density Functional Theory (DFT) calculations are already being used to elucidate complex reaction mechanisms, such as those involved in the synthesis of pyrrolidinediones. nih.govrsc.orgresearchgate.net Such quantum chemical studies can predict the energy barriers of different reaction pathways, identify stable intermediates, and explain observed stereoselectivity, thereby accelerating the optimization of synthetic protocols. mdpi.com

Beyond synthesis, computational models are crucial for predictive design. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, combined with molecular docking and molecular dynamics (MD) simulations, can be used to design novel pyrrolidinone-based inhibitors for specific biological targets, such as myeloid cell leukemia-1 (Mcl-1). nih.govtandfonline.com These models help identify the key structural features required for bioactivity and predict the binding modes of ligands within protein active sites. nih.gov Applying these techniques to this compound could fast-track the discovery of new therapeutic agents by prioritizing the synthesis of compounds with the highest predicted potency and most favorable pharmacokinetic properties. tandfonline.com

Computational Method Application Area Benefit for this compound Research
Density Functional Theory (DFT) Reaction Mechanism ElucidationUnderstanding and optimizing synthetic routes; predicting structural and electronic properties. nih.govrsc.orgmdpi.complos.orgnih.gov
3D-QSAR & Molecular Docking Drug Design and DiscoveryIdentifying structural requirements for bioactivity; predicting ligand-protein interactions. nih.govtandfonline.com
Molecular Dynamics (MD) Simulations Biophysical AnalysisAssessing the stability of ligand-protein complexes over time. nih.govtandfonline.com

Deeper Mechanistic Investigations at the Molecular and Cellular Levels

A fundamental understanding of how this compound and its analogs interact with biological systems is critical for their development as therapeutic agents. Future research will require deep-dive investigations into their mechanisms of action at both the molecular and cellular levels. If a derivative shows promise, for example as an antibacterial agent, studies will need to move beyond simple screening to pinpoint the specific cellular pathways being disrupted. nih.gov

This involves identifying the direct molecular targets through techniques like affinity chromatography-mass spectrometry and validating these interactions using biophysical methods. Elucidating the structure-activity relationship (SAR) will be crucial, linking specific chemical modifications to changes in biological effect. nih.gov For instance, understanding how substitutions on the thienyl or pyrrolidinone rings affect target binding affinity or cell permeability will guide the rational design of more potent and selective compounds. Such mechanistic clarity is essential for translating a promising chemical scaffold into a viable drug candidate. researchgate.netconsensus.app

Expansion into New Areas of Chemical and Materials Science

The unique combination of a pyrrolidinone and a thienyl ring opens up possibilities beyond medicine, particularly in the realm of materials science. Thiophene and its derivatives are cornerstone building blocks for organic semiconductors due to their excellent electronic properties and stability. nih.govresearchgate.net Future research could explore the incorporation of this compound into polymers or small molecules designed for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.orgnih.govbeilstein-journals.org The pyrrolidinone moiety could be used to tune solubility, morphology, and intermolecular interactions, which are critical factors for device performance.

Furthermore, the development of pyrrolidinone-based polymers is an active area of research. uva.esacs.org These polymers can be designed to have specific properties, such as stimulus-responsiveness, for applications in areas like controlled drug delivery or "smart" materials. acs.orgbucknell.edu Creating polymers from a this compound monomer could lead to new materials that combine the electronic properties of polythiophenes with the unique solubility and biocompatibility characteristics of polypyrrolidones. mdpi.com This interdisciplinary approach could yield novel functional materials with tailored properties for a wide range of advanced applications.

Q & A

Q. What are the recommended synthetic routes for 5-(2-Thienyl)-2-pyrrolidinone, and what are their key optimization parameters?

Synthetic approaches often involve coupling reactions between thiophene derivatives and pyrrolidinone precursors. A common method includes nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the thienyl group. Key parameters include:

  • Catalyst selection : Use Pd(PPh₃)₄ or CuI for Sonogashira-type couplings (analogous to methods in ).
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation.
    Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

  • ¹H/¹³C NMR : The thienyl group’s aromatic protons (δ 6.8–7.4 ppm) and pyrrolidinone’s lactam carbonyl (δ ~175 ppm) are diagnostic. Ring-current effects from the thiophene may split neighboring proton signals.
  • X-ray crystallography : Resolves regiochemistry and confirms spiro-structures in derivatives (e.g., as in ).
  • Mass spectrometry (HRMS) : Validates molecular weight (C₈H₉NOS, MW 179.03) and detects fragmentation patterns.

Q. What are the primary stability considerations for this compound under various storage conditions?

  • Moisture sensitivity : Store under inert gas (N₂/Ar) due to lactam ring hydrolysis risk.
  • Light exposure : Amber vials prevent photodegradation of the thienyl moiety.
  • Temperature : Long-term storage at –20°C recommended; monitor degradation via HPLC (retention time shifts).

Q. How can researchers validate the purity of this compound derivatives?

  • HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate regioisomers.
  • Melting point analysis : Compare observed mp (e.g., 109–111°C for structurally similar compounds in ).
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

Advanced Research Questions

Q. How do reaction conditions influence regioisomer formation in the synthesis of this compound derivatives?

Regioisomerism arises from competing substitution sites on the thiophene ring. Mitigation strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., -SiMe₃) to control coupling positions (see for silyl-protected analogs).
  • Temperature modulation : Lower temperatures (<50°C) favor kinetic control, reducing undesired isomers.
  • Computational screening : DFT calculations predict favorable transition states for regioselective pathways.

Q. What strategies can resolve discrepancies in reported biological activity data for this compound analogs?

  • Batch consistency : Verify stereochemical purity (e.g., via chiral HPLC for S/R enantiomers in ).
  • Assay standardization : Use cell lines with validated receptor expression (e.g., neuronal models for nootropic activity).
  • Meta-analysis : Cross-reference EC₅₀ values across studies, accounting for solvent/DMSO effects on bioavailability.

Q. How can computational modeling assist in predicting the reactivity of this compound in nucleophilic addition reactions?

  • DFT studies : Calculate Fukui indices to identify electrophilic sites (e.g., lactam carbonyl vs. thienyl α-positions).
  • Solvent effects : COSMO-RS models simulate polarity impacts on reaction barriers (e.g., THF vs. DMSO).
  • Transition-state analysis : IRC pathways reveal whether stepwise or concerted mechanisms dominate.

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric excess (ee)?

  • Catalyst loading : Reduce Pd/Cu catalyst concentrations (<2 mol%) to minimize cost without compromising ee.
  • Workflow design : Continuous-flow systems enhance mixing and heat transfer for multi-step syntheses.
  • Chiral resolution : Use enzymatic resolution (e.g., lipases) or chiral stationary phases (CSP-HPLC) for >99% ee (as in ).

Data Contradiction Analysis

Issue Potential Causes Resolution Strategies
Varying NMR shiftsSolvent polarity, hydrogen bondingStandardize DMSO-d₆ or CDCl₃ for comparisons
Discrepant bioactivityImpurity profiles (e.g., residual catalysts)ICP-MS for metal traces; recrystallize
Conflicting melting pointsPolymorphism or hydrate formationDSC/TGA to assess thermal behavior

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.